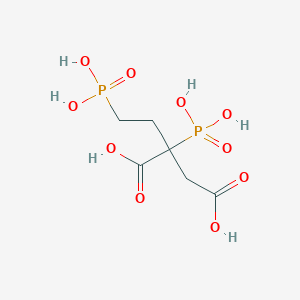
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is a chemical compound with the molecular formula C7H11O9P It is a phosphonic acid derivative that contains both phosphono and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of butanedioic acid derivatives with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The phosphono and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Applications De Recherche Scientifique
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to natural phosphonates.
Mécanisme D'action
The mechanism of action of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid involves its interaction with molecular targets such as enzymes. The compound can mimic natural phosphonates and carboxylates, allowing it to inhibit metabolic enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with similar functional groups.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with similar structural features.
Uniqueness
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is unique due to its specific combination of phosphono and carboxylic acid groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
65402-32-6 |
|---|---|
Formule moléculaire |
C6H12O10P2 |
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
2-phosphono-2-(2-phosphonoethyl)butanedioic acid |
InChI |
InChI=1S/C6H12O10P2/c7-4(8)3-6(5(9)10,18(14,15)16)1-2-17(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16) |
Clé InChI |
FVELLNXPMFCHQJ-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(O)O)C(CC(=O)O)(C(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


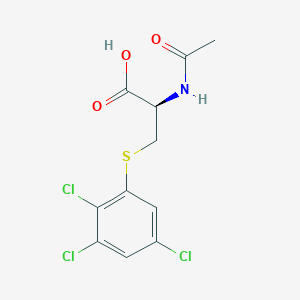
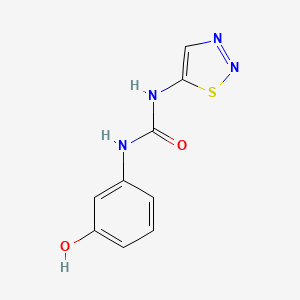

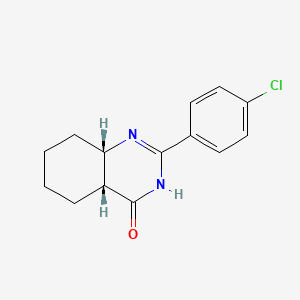
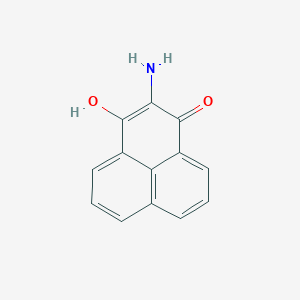
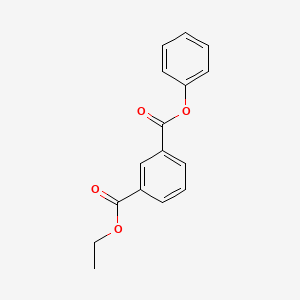

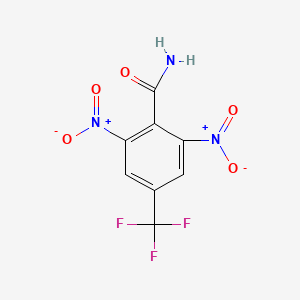
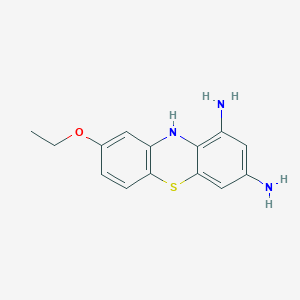

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
